molecular formula C18H27BrN2O B6066330 1-(3-bromo-4-methoxybenzyl)-4-cyclohexylpiperazine

1-(3-bromo-4-methoxybenzyl)-4-cyclohexylpiperazine

Cat. No.: B6066330
M. Wt: 367.3 g/mol
InChI Key: CCYGZNZVQAVJSX-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxybenzyl)-4-cyclohexylpiperazine is a chemical compound belonging to the class of piperazine derivatives It is characterized by the presence of a bromine atom and a methoxy group attached to a benzyl ring, which is further connected to a cyclohexylpiperazine moiety

Preparation Methods

The synthesis of 1-(3-bromo-4-methoxybenzyl)-4-cyclohexylpiperazine typically involves the reaction of 3-bromo-4-methoxybenzyl chloride with 4-cyclohexylpiperazine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(3-Bromo-4-methoxybenzyl)-4-cyclohexylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the piperazine ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential use as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-cyclohexylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the growth of cancer cells by inducing apoptosis or modulate neurotransmitter receptors to exert anxiolytic or antidepressant effects.

Comparison with Similar Compounds

1-(3-Bromo-4-methoxybenzyl)-4-cyclohexylpiperazine can be compared with other similar compounds, such as:

    1-(3-Bromo-4-methoxybenzyl)-4-(4-methylphenyl)piperazine: This compound has a similar structure but with a different substituent on the piperazine ring, leading to variations in its biological activity and applications.

    1-(3-Bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine: Another similar compound with an ethyl group on the benzyl ring, which may affect its chemical reactivity and biological properties.

    1-(3-Bromo-4-methoxybenzyl)azepane: This compound features an azepane ring instead of a piperazine ring, resulting in different chemical and biological characteristics.

Properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-cyclohexylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2O/c1-22-18-8-7-15(13-17(18)19)14-20-9-11-21(12-10-20)16-5-3-2-4-6-16/h7-8,13,16H,2-6,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYGZNZVQAVJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3CCCCC3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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